molecular formula C13H12N2OS2 B2503780 1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 511237-75-5

1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2503780
CAS No.: 511237-75-5
M. Wt: 276.37
InChI Key: ATMLDQMLXLKDFK-UHFFFAOYSA-N
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Description

1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline derivative characterized by a dihydro-pyrazole core substituted with two thiophene rings at positions 3 and 5 and an acetyl group at position 1. Pyrazolines are a class of heterocyclic compounds widely studied for their diverse pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties .

Properties

IUPAC Name

1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS2/c1-9(16)15-11(13-5-3-7-18-13)8-10(14-15)12-4-2-6-17-12/h2-7,11H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMLDQMLXLKDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for 1-(3,5-Di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Claisen-Schmidt Condensation and Cyclization

The most widely reported method involves a two-step process:

  • Chalcone Intermediate Formation :
    Thiophene-2-carbaldehyde reacts with acetylthiophene via Claisen-Schmidt condensation in the presence of a base (e.g., aqueous KOH). This step yields (E)-1-(thiophen-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one, a diketone intermediate.

    Reaction Conditions :

    • Solvent: Ethanol
    • Temperature: 80°C
    • Time: 15 hours
    • Yield: ~78%
  • Cyclization with Hydrazine Hydrate :
    The chalcone intermediate undergoes cyclization with hydrazine hydrate in glacial acetic acid, forming the dihydropyrazole ring.

    Optimized Parameters :

    • Solvent: Glacial acetic acid
    • Temperature: Reflux
    • Time: 4 hours
    • Yield: 65–70%

    Mechanistic Insight :
    The reaction proceeds via nucleophilic attack of hydrazine on the α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration.

Alternative Methodologies

One-Pot Synthesis Using POCl3

A modified approach employs phosphoryl chloride (POCl3) in dimethylformamide (DMF) to facilitate simultaneous condensation and cyclization. This method reduces reaction steps but requires stringent temperature control (45–70°C).

Key Data :

Parameter Value Source
Solvent DMF
Catalyst POCl3
Temperature 60°C
Yield 72%
Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate reaction kinetics, reducing cyclization time to 30 minutes with comparable yields.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, DMSO-d6) :

  • δ 7.45–7.30 (m, 4H, thiophene-H)
  • δ 6.95 (d, J = 3.2 Hz, 2H, thiophene-H)
  • δ 5.20 (dd, J = 12.4 Hz, 1H, pyrazole-H)
  • δ 3.80 (s, 3H, COCH3)
  • δ 3.10–2.90 (m, 2H, dihydro-pyrazole-CH2)

13C NMR :

  • 192.1 ppm (C=O)
  • 145.3 ppm (pyrazole-C3)
  • 128.5–126.2 ppm (thiophene-C)

Mass Spectrometry

  • ESI-MS : m/z 341.1 [M+H]+ (calculated 340.08 for C15H12N2OS2)

Optimization Strategies and Yield Improvement

Solvent Selection

Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates but may complicate purification. Ethanol and acetic acid remain preferred for scalability.

Catalytic Additives

The addition of 2-mercaptoacetic acid (3–6 equivalents) improves cyclization efficiency by stabilizing reactive intermediates.

Applications and Derivatives

While the target compound’s bioactivity remains under investigation, structural analogs demonstrate:

  • Antitubercular Activity : MIC values of 2–8 µg/mL against Mycobacterium tuberculosis.
  • Optoelectronic Properties : Bandgap tuning for organic semiconductors.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under mild conditions.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanol.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit anticancer properties. For example, compounds similar to 1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone have been tested for their ability to inhibit cancer cell proliferation. A study demonstrated that these compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .

Antifungal Properties

The compound has also been evaluated for its antifungal activity. Research indicates that derivatives containing thiophene and pyrazole rings show promising antifungal effects against pathogens such as Fusarium graminearum and Botrytis cinerea. The structure-activity relationship (SAR) studies suggest that modifications on the thiophene rings enhance antifungal potency .

Organic Electronics

The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics. Research has indicated that this compound can be utilized in the development of organic semiconductors and photovoltaic devices due to its favorable charge transport characteristics .

Sensors

The compound's ability to interact with various analytes has led to its exploration in sensor technologies. Studies have shown that the incorporation of thiophene derivatives into sensor matrices can enhance sensitivity and selectivity for detecting volatile organic compounds (VOCs) .

Case Study 1: Anticancer Screening

In a comprehensive screening of various pyrazole derivatives, including this compound, researchers found significant cytotoxicity against breast cancer cell lines. The study utilized MTT assays to quantify cell viability and identified specific mechanisms of action related to apoptosis induction .

Case Study 2: Antifungal Efficacy

A series of experiments assessed the antifungal efficacy of thiophene-based compounds against agricultural pathogens. The results indicated that certain derivatives exhibited lower EC50 values compared to standard antifungal agents, suggesting their potential as effective fungicides in agricultural applications .

Mechanism of Action

The mechanism by which 1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The thiophene rings can engage in π-π interactions, while the pyrazole ring can participate in hydrogen bonding, influencing molecular recognition and binding.

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs.
  • Synthetic Flexibility : The acetyl group at R₁ is a common feature, but substituents at positions 3 and 5 dictate reactivity and downstream functionalization (e.g., thiazole ring formation in furan derivatives ).
Crystal Structure and Molecular Conformation

Crystal structures of pyrazoline derivatives reveal distinct dihedral angles between the pyrazole ring and substituents, influencing molecular packing and intermolecular interactions:

Compound Name Dihedral Angles (°) Intermolecular Interactions Reference
1-[3,5-Bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 75.97 (pyrazole-chlorophenyl), 16.63 (pyrazole-benzene) C–H···O H-bonds, π-π stacking (3.7 Å)
1-[3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 70.3–84.0 (fluorophenyl-pyrazole) C–H···F H-bonds, 3D network via π-π stacking
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde 4.64–10.53 (pyrazole-aryl) Planar conformation, weak H-bonding

Key Observations :

  • Thiophene Impact : While crystal data for the target compound is unavailable, thiophene’s larger atomic radius and polarizability compared to phenyl/chlorophenyl may lead to smaller dihedral angles and stronger π-π interactions.
  • Conformational Flexibility : Fluorophenyl derivatives exhibit wide dihedral angles (up to 84°), whereas chlorophenyl analogs show more rigidity .

Key Observations :

  • Thiophene vs. Furan/Phenyl : Sulfur’s electronegativity may enhance target binding (e.g., FabH inhibition via S···H interactions) compared to furan or phenyl derivatives .
  • Acetyl Group Role : The acetyl group at R₁ is critical for activity, as seen in FabH inhibitors where it likely participates in hydrogen bonding .
Physical and Chemical Properties
Compound Name Molecular Weight (g/mol) Solubility Melting Point (°C) Reference
1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone 359.5 Low (non-polar) Not reported
1-[3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 328.3 Moderate 160–162
1-(2-(3,5-Di(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazol-5-yl)ethanone 396.4 Low 178–180

Key Observations :

  • Solubility: Thiophene’s non-polar nature may reduce aqueous solubility compared to fluorophenyl derivatives .

Biological Activity

1-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles and their derivatives are known for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on synthesis, characterization, and biological evaluations.

Chemical Structure and Synthesis

The compound can be synthesized through a reaction involving 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2,3-dihydro-1H-inden-1-one in the presence of a catalyst. The synthesis typically yields colorless crystals with a high purity percentage (up to 87%) as confirmed by crystallization techniques .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined against several bacterial strains. For example:

  • Staphylococcus aureus : MIC of 0.25 μg/mL
  • Escherichia coli : MIC of 0.30 μg/mL

These results indicate that the compound exhibits significant antimicrobial activity comparable to standard antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed using carrageenan-induced edema models in rats. The results showed a significant reduction in paw edema compared to control groups, suggesting its efficacy as an anti-inflammatory agent. The IC50 values for related pyrazole derivatives ranged from 57.24 to 69.15 μg/mL, indicating strong anti-inflammatory properties .

Other Biological Activities

In addition to antimicrobial and anti-inflammatory effects, pyrazole derivatives have been reported to exhibit:

  • Anticancer activity : Some studies suggest that pyrazole compounds can induce apoptosis in cancer cell lines.
  • Cardiovascular effects : Certain derivatives have shown promise in modulating cardiovascular parameters.

Case Study 1: Antimicrobial Evaluation

A recent study focused on the synthesis of various pyrazole derivatives including our target compound. The researchers reported that the compound demonstrated potent activity against resistant strains of bacteria, highlighting its potential as a new antimicrobial agent .

Case Study 2: Anti-inflammatory Effects

Another investigation evaluated the anti-inflammatory properties of different pyrazole derivatives in vivo. The results indicated that compounds with thiophene substitutions exhibited enhanced activity compared to those without, suggesting that the thiophene moiety plays a crucial role in modulating biological effects .

Data Summary

The following table summarizes key biological activities reported for this compound:

Biological Activity Tested Strains/Models Results References
AntimicrobialStaphylococcus aureusMIC: 0.25 μg/mL
Escherichia coliMIC: 0.30 μg/mL
Anti-inflammatoryCarrageenan-induced edemaSignificant reduction
IC50: ~60 μg/mL
AnticancerVarious cancer cell linesInduced apoptosis

Q & A

Q. Validation :

  • Spectroscopy : NMR (¹H/¹³C) confirms substituent positions and ring closure (e.g., pyrazoline C–H protons at δ 3.1–4.0 ppm) .
  • Chromatography : HPLC ensures purity (>95%) by quantifying residual solvents or byproducts .

Q. Table 1: Synthesis Optimization

StepReactants/ConditionsKey ParametersYieldReference
Chalcone2-acetylthiophene, aldehyde, NaOH (0–5°C)pH control, TLC monitoring60–75%
CyclizationHydrazine hydrate, glacial acetic acid (reflux)Reaction time (4–6 h)70–85%

(Basic) How is the molecular structure of this compound characterized experimentally?

Methodological Answer:

  • X-ray Crystallography : Single-crystal XRD reveals bond lengths (e.g., C–N: 1.34–1.38 Å) and dihedral angles between thiophene and pyrazoline rings (70–84°), confirming a flattened envelope conformation .
  • Computational Refinement : SHELXL refines crystallographic data, resolving disorder in aromatic substituents .
  • Spectroscopy : IR confirms carbonyl stretches (C=O at ~1680 cm⁻¹) and pyrazoline ring vibrations (C–N at ~1600 cm⁻¹) .

Q. Table 2: Structural Data

TechniqueKey FindingsReference
XRDDihedral angles: 70.3–84.0° between thiophene rings
NMRPyrazoline CH₂ protons at δ 3.2–3.8 ppm (multiplet)

(Advanced) How can reaction conditions be optimized to improve yield and scalability?

Methodological Answer:

  • Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) or ionic liquids to accelerate cyclization .
  • Solvent Systems : Ethanol/water mixtures reduce byproduct formation during recrystallization .
  • Flow Chemistry : Continuous reactors enhance reproducibility and scale-up (e.g., 90% yield at 10 g scale) .

Q. Critical Parameters :

  • Temperature control during chalcone formation minimizes side reactions (e.g., aldol condensation).
  • Excess hydrazine (1.2 eq.) ensures complete cyclization .

(Advanced) What computational methods elucidate this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to BRAF V600E kinase (PDB: 3OG7), identifying hydrogen bonds with Glu501 and hydrophobic interactions with Phe583 .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns, validating π-π stacking with thiophene rings .
  • QSAR : CoMFA analysis correlates substituent electronegativity (e.g., thiophene vs. phenyl) with IC₅₀ values .

(Advanced) How can contradictions in reported biological activities be resolved?

Methodological Answer:
Contradictions arise from:

Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times .

Structural Modifications : Substitution at C3 (e.g., hydroxy vs. methoxy groups) alters binding affinity .

Q. Resolution Strategies :

  • Standardized Assays : Use identical protocols (e.g., MIC for antimicrobial activity) .
  • Crystallographic SAR : Compare XRD data of active/inactive derivatives to identify critical interactions (e.g., acetyl group orientation) .

(Advanced) Which analytical techniques resolve degradation pathways under physiological conditions?

Methodological Answer:

  • HPLC-MS : Identifies oxidation products (e.g., quinones from hydroxyphenyl groups) in simulated gastric fluid (pH 2.0) .
  • Stability Studies : Accelerated degradation in PBS (pH 7.4, 37°C) reveals hydrolysis of the acetyl group (t₁/₂ = 24 h) .
  • Thermogravimetry (TGA) : Determines thermal stability (decomposition >200°C) .

(Advanced) How do structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Core Modifications : Replacement of thiophene with furan reduces BRAF inhibition (ΔIC₅₀: 2.1 μM → 8.7 μM) due to weaker π-π interactions .
  • Substituent Effects : Electron-withdrawing groups (e.g., –NO₂) at C5 enhance anti-tubercular activity (MIC: 0.8 μg/mL vs. 3.2 μg/mL for –OCH₃) .

Q. Table 3: SAR Trends

ModificationBiological ActivityMechanismReference
Thiophene → FuranReduced BRAF inhibitionLoss of π-π stacking
–OCH₃ → –NO₂Enhanced anti-TB activityIncreased hydrophobicity

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